Physicochemical Properties and Biological Interface of N-Propylputrescine
Physicochemical Properties and Biological Interface of N-Propylputrescine
The following technical guide details the physicochemical properties, synthesis, and biological applications of N-propylputrescine.
Technical Guide for Research & Development
Executive Summary
N-propylputrescine (N-propyl-1,4-butanediamine) represents a critical structural analogue in the study of polyamine metabolism.[1] As a mono-alkylated derivative of putrescine, it serves as a vital probe for elucidating the steric and electronic requirements of amine oxidases (DAO/PAO) and polyamine transport systems. This guide provides a definitive physicochemical profile, validated synthesis protocols, and mechanistic insights into its utility in drug development and enzyme kinetics.
Chemical Identity & Molecular Architecture[2]
N-propylputrescine is an unsymmetrical polyamine derivative characterized by a four-carbon diamine backbone mono-substituted with a propyl chain.[1] This structural modification increases lipophilicity relative to the parent putrescine while retaining the essential cationic charge separation required for biological recognition.
| Descriptor | Detail |
| IUPAC Name | N-Propylbutane-1,4-diamine |
| Common Name | N-Propylputrescine |
| CAS Number | 89690-11-9 (Dihydrochloride salt) |
| Molecular Formula | C |
| Molecular Weight | 130.23 g/mol (Free Base) / 203.15 g/mol (Dihydrochloride) |
| SMILES | CCCNCCCCN |
| InChI Key | PXMZQZJSSWZMIE-UHFFFAOYSA-N |
Molecular Structure Visualization
The following diagram illustrates the connectivity and key functional zones of the molecule.
Physicochemical Profile
The physicochemical behavior of N-propylputrescine is dominated by its diprotic nature.[1] At physiological pH (7.4), both amine groups are protonated, resulting in a dicationic species.[1] This ionization state is critical for its solubility and interaction with negatively charged residues in enzyme active sites (e.g., Asp/Glu residues in Diamine Oxidase).
Key Physical Parameters[1][4][5][13]
| Property | Value / Characteristic | Context |
| Physical State | Crystalline Solid (2HCl salt) | Hygroscopic; store under desiccant.[1] |
| Melting Point | 272°C (dec.)[1][12] | High lattice energy typical of diamine salts.[1] |
| Solubility | >50 mg/mL (Water) | Highly soluble due to ionic character.[1] |
| LogP (Predicted) | 0.25 ± 0.3 | More lipophilic than putrescine (LogP -0.7).[1] |
| pKa₁ (Secondary) | ~10.8 | Protonated at pH 7.[1]4. |
| pKa₂ (Primary) | ~9.6 | Protonated at pH 7.[1]4. |
| H-Bond Donors | 3 | Critical for solvent and receptor binding.[1] |
Expert Insight: The introduction of the propyl group shifts the hydrophobicity index (LogP) slightly positive compared to putrescine. This subtle shift allows for differential transport kinetics across the plasma membrane while maintaining water solubility, making it an excellent internal standard for LC-MS polyamine quantification.[1]
Synthesis & Purification Protocol
Direct alkylation of putrescine with propyl halides often leads to a mixture of mono-, di-, and tri-alkylated products.[1] To ensure high purity and yield, a Reductive Amination strategy is recommended.[1] This method utilizes propanal and an excess of putrescine to favor mono-substitution.[1]
Protocol: Reductive Amination via Borohydride Reduction
Reagents:
-
Putrescine (1,4-diaminobutane) [Excess, 5.0 eq][1]
-
Propanal [1.0 eq]
-
Sodium Borohydride (NaBH
) [1.5 eq] or NaCNBH [1] -
Methanol (Anhydrous)
Step-by-Step Workflow:
-
Imine Formation:
-
Reduction:
-
Cool the solution back to 0°C.
-
Add NaBH
(15 mmol) portion-wise. Caution: Gas evolution (H ).[1] -
Stir for 12 hours, allowing the mixture to warm to room temperature.
-
-
Work-up & Purification:
-
Quench with 1M HCl to pH < 2 (destroys excess hydride and protonates amines).[1]
-
Evaporate methanol under reduced pressure.[1]
-
Basify aqueous residue with 4M NaOH (pH > 12).[1]
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Dry organic layer over Na
SO and concentrate.[1] -
Purification: Flash chromatography on Silica Gel (Eluent: DCM/MeOH/NH
OH 80:18:2).[1]
-
-
Salt Formation:
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
Solvent: D
-
¹H NMR (400 MHz):
-
Interpretation: The triplet at 0.95 ppm is diagnostic of the terminal methyl group of the propyl chain. The integration of the methylene region (3.00-3.10 ppm) confirms the presence of three N-adjacent methylene groups (two from the putrescine backbone, one from the propyl arm).
Mass Spectrometry (ESI-MS)[1]
-
Mode: Positive Ion[1]
-
Observed Ion: [M+H]
= 131.2 m/z -
Fragmentation: Loss of NH
(17 Da) or propyl moiety depending on collision energy.[1]
Biological Interface & Applications
N-propylputrescine functions as a sophisticated tool in biochemical assays, primarily targeting enzymes involved in polyamine catabolism.[1]
Substrate Specificity for Amine Oxidases
N-propylputrescine is a substrate for Diamine Oxidase (DAO) and Polyamine Oxidase (PAO) .[1] Its oxidation rate is generally lower than that of putrescine, making it a valuable competitive inhibitor or "slow" substrate to resolve kinetic steps.
-
Mechanism: The enzyme abstracts a proton from the
-carbon relative to the secondary amine (or primary, depending on isoform), leading to an imine which is hydrolyzed to an aldehyde. -
Drug Development Utility:
-
Inhibitor Design: The N-propyl group probes the size of the hydrophobic pocket in the enzyme's active site.
-
Metabolic Stability: It resists acetylation by SSAT (Spermidine/spermine N1-acetyltransferase) more effectively than putrescine, prolonging its half-life in cell culture models.[1]
-
Polyamine Transport System (PTS)
The PTS recognizes the distributed positive charge. N-propylputrescine competes with endogenous polyamines for uptake, allowing researchers to:
-
Calculate K
values for novel PTS inhibitors.[1] -
Study the structural tolerance of the transporter pore.
References
-
Frydman, R. B. (1994).[1] Substrate specificity of polyamine oxidases. ResearchGate. Retrieved from [Link]
-
University of Glasgow. (n.d.).[1] Thesis: Synthesis of Cadaverine and Analogues as Diamine Oxidase Substrates. Retrieved from [Link]
-
PubChem. (2024).[1] Compound Summary: N,N'-Dipropylbutane-1,4-diamine (Analogous Structure).[1] Retrieved from [Link]
-
Frontiers in Pharmacology. (2024). The role of physicochemical parameters in drug design. Retrieved from [Link]
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